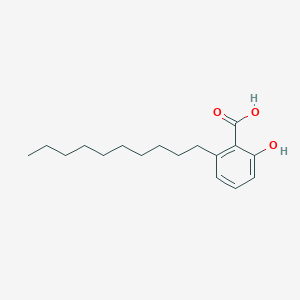![molecular formula C17H12N4O4 B12557915 Bis[(1H-benzimidazol-2-yl)] propanedioate CAS No. 143661-33-0](/img/structure/B12557915.png)
Bis[(1H-benzimidazol-2-yl)] propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1H-benzimidazol-2-yl)] propanedioate is a compound that belongs to the class of bis-benzimidazoles These compounds are known for their chelating characteristics, various biological effects, and fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1H-benzimidazol-2-yl)] propanedioate typically involves the condensation of 1H-benzimidazole with propanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[(1H-benzimidazol-2-yl)] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Bis[(1H-benzimidazol-2-yl)] propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of fluorescent probes for detecting various substances.
Mechanism of Action
The mechanism of action of bis[(1H-benzimidazol-2-yl)] propanedioate involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another bis-benzimidazole compound with similar chelating properties.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with a ketone group, known for its antibacterial and antioxidant activities.
Uniqueness
Bis[(1H-benzimidazol-2-yl)] propanedioate is unique due to its specific structure and the presence of the propanedioate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
143661-33-0 |
|---|---|
Molecular Formula |
C17H12N4O4 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
bis(1H-benzimidazol-2-yl) propanedioate |
InChI |
InChI=1S/C17H12N4O4/c22-14(24-16-18-10-5-1-2-6-11(10)19-16)9-15(23)25-17-20-12-7-3-4-8-13(12)21-17/h1-8H,9H2,(H,18,19)(H,20,21) |
InChI Key |
OXLIJNHGYULTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)OC(=O)CC(=O)OC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)


![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)

![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)


